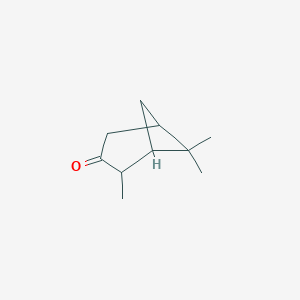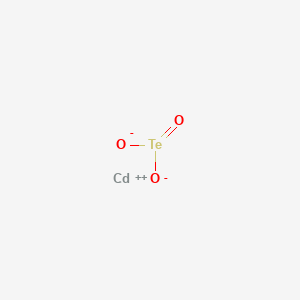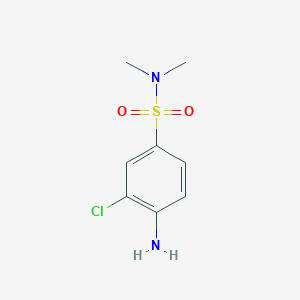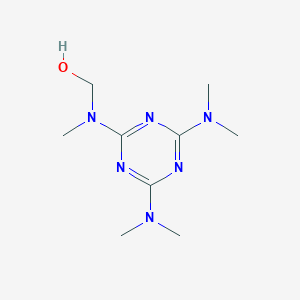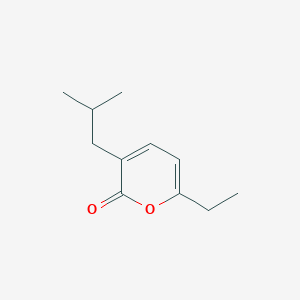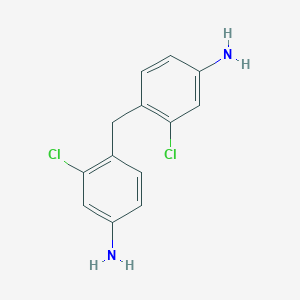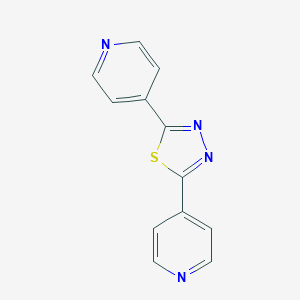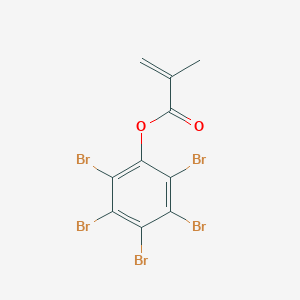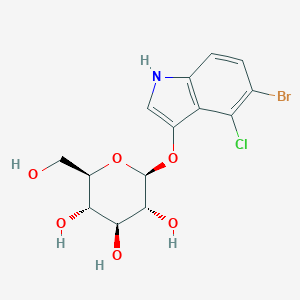
5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside
Overview
Description
5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside is a substrate that has been utilized in histochemical studies to detect specific enzyme activities in mammalian tissues. It is particularly useful for demonstrating the presence of beta-D-glucuronidase, an enzyme that plays a crucial role in the metabolism of complex carbohydrates. The compound reacts without the need for additional steps such as ferri-ferrocyanide or a final coupling step, which simplifies the detection process. The specificity of the reaction can be enhanced by the use of inhibitors like lactone, which allows for differentiation from other glycosidases .
Synthesis Analysis
The synthesis of related compounds, such as 3-(5-Bromoindolyl)-beta-D-glucopyranoside, has been achieved in laboratory settings for the purpose of histochemical studies. The synthesis process aims to produce highly chromogenic compounds that precipitate at the site of enzymatic activity within cells and tissues. The synthesis of 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside itself is not detailed in the provided papers, but the related compound's synthesis suggests a careful selection of conditions to ensure the specificity and yield of the desired product .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside is designed to release a chromogenic compound upon enzymatic reaction. In the case of the related compound 3-(5-Bromoindolyl)-beta-D-glucopyranoside, the enzymatic activity results in the formation of 5,5'-dibromoindigo, which is a highly chromogenic substance. This indicates that the molecular structure of these compounds is specifically tailored to provide a visual indication of enzyme presence through color change .
Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside are centered around its role as a substrate for beta-D-glucuronidase. The reaction specificity is such that it can be clearly distinguished from other glycosidases, and the reaction product does not require additional steps for visualization. The related compound 3-(5-Bromoindolyl)-beta-D-glucopyranoside undergoes a reaction to form 5,5'-dibromoindigo in the presence of beta-glucosidase, which suggests that the 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside might undergo a similar reaction pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside are not explicitly detailed in the provided papers. However, the optimal pH range for its enzymatic reaction is between 4.0 to 5.4, which is crucial for its application in histochemical studies. The compound's stability and reactivity under these conditions are essential for its function as a histochemical substrate. The related synthesis of carbohydrate derivatives under photo-bromination conditions, as seen in the synthesis of penta-O-acetyl-beta-D-glucopyranose derivatives, provides insight into the reactivity of brominated carbohydrate compounds and their potential to form specific products under controlled conditions .
Scientific Research Applications
Kinetic Studies and Enzyme Analysis
- Hydrolysis Kinetics : 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside's hydrolysis by almond emulsin was studied, revealing specific rate dependencies on buffer types and pH levels. This study contributes to understanding the enzymatic behavior of similar compounds (Horwitz, Eastwaran, & Kowalczyk, 1969).
Histochemical Applications
- Tissue β-D-glucuronidase Detection : The compound was used to detect β-D-glucuronidase in rat tissues, providing a specific and efficient method for histochemical studies (Pearson, Standen, & Esterly, 1967).
Potential Therapeutic Applications
- Synthesis and Antitumor Activity : Derivatives of the compound, specifically diosgenyl glycosides, show promising antitumor activities, particularly in inducing apoptosis in B cell chronic leukemia (Myszka et al., 2003).
Biochemical Research
- Enzymatic Activity Studies : The compound is used to study the β-glucosidase enzyme, contributing significantly to our understanding of enzymatic processes in mammalian tissue (Pearson, Andrews, & Grose, 1961).
Photobromination in Organic Chemistry
- Photo-Bromination Studies : Research on the photo-bromination of carbohydrate derivatives, including 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside, contributes to the field of organic chemistry by providing insights into reaction mechanisms and product formation (Blattner & Ferrier, 1980).
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFSICVWOWJMJ-LNNRFACYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245955 | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside | |
CAS RN |
15548-60-4 | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-indoxylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloroindol-3-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



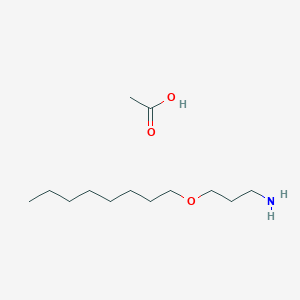
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)
